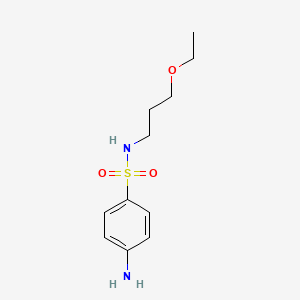

4-amino-N-(3-ethoxypropyl)benzenesulfonamide

CAS No.: 931374-67-3

Cat. No.: VC4956300

Molecular Formula: C11H18N2O3S

Molecular Weight: 258.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 931374-67-3 |

|---|---|

| Molecular Formula | C11H18N2O3S |

| Molecular Weight | 258.34 |

| IUPAC Name | 4-amino-N-(3-ethoxypropyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |

| Standard InChI Key | VJVOBKOTTWEKQN-UHFFFAOYSA-N |

| SMILES | CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring:

-

Benzenesulfonamide core: A benzene ring substituted with a sulfonamide group at position 1.

-

Amino group: At position 4 of the benzene ring, enhancing hydrogen-bonding potential.

-

3-Ethoxypropyl side chain: A three-carbon alkyl chain terminated with an ethoxy group, contributing to lipophilicity.

The compound’s IUPAC name derives from these substituents: N-(3-ethoxypropyl)-4-aminobenzenesulfonamide. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 931374-67-3 | |

| Molecular Formula | ||

| Molecular Weight | 258.34 g/mol | |

| MDL Number | MFCD09271350 |

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity . Although detailed protocols are proprietary, generalized sulfonamide synthesis routes suggest:

-

Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 3-ethoxypropylamine.

-

Reduction: Catalytic hydrogenation to convert the nitro group to an amine.

Key process challenges include controlling exothermic reactions during sulfonation and minimizing byproducts through precise temperature modulation .

Analytical Validation

Quality control employs:

-

HPLC: Retention time comparison against reference standards.

-

Mass Spectrometry: ESI-MS confirming [M+H] peak at m/z 259.3 .

Pharmaceutical Applications

Role as an API Intermediate

The compound’s dual functionality (amine + sulfonamide) makes it versatile for:

-

Antimicrobial agents: Sulfonamides historically inhibit dihydropteroate synthase in bacteria .

-

Carbonic anhydrase inhibitors: Structural analogs show activity in glaucoma and epilepsy therapies .

Drug Candidate Optimization

-

Solubility: LogP ≈ 1.5 (predicted) balances hydrophilicity and membrane permeability.

-

Metabolic stability: The ethoxypropyl chain resists oxidative degradation compared to shorter alkoxy groups .

Exposure Control

-

Ventilation: Local exhaust to maintain airborne concentrations <1 mg/m.

-

Storage: In airtight containers at 2–8°C, away from oxidizing agents .

Research Trends and Future Directions

Recent Studies (2020–2025)

-

Structure-activity relationships: Modifications to the ethoxypropyl chain improve selectivity for bacterial vs. human carbonic anhydrases .

-

Cocrystal engineering: Enhancing solubility via coformers like succinic acid .

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume